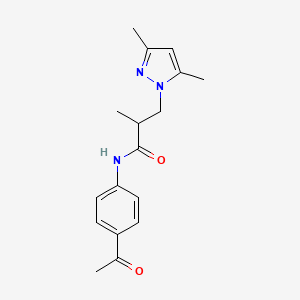

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” appears to be an organic compound based on its name. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a phenyl group (a six-membered aromatic ring), and an amide group (a carbonyl group attached to a nitrogen atom).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazole derivative with an acetylphenyl derivative in the presence of a base. The exact conditions would depend on the specific reagents used.Molecular Structure Analysis

The molecular structure would likely show the pyrazole ring attached to a methylpropane group, with the amide group attached to the phenyl ring. The exact structure would depend on the specific positions of these groups on the rings.Chemical Reactions Analysis

As an organic compound, “N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” would likely undergo typical organic reactions. These could include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition-elimination at the amide group, and possibly reactions at the pyrazole ring depending on its substitution pattern.Physical And Chemical Properties Analysis

Again, without specific information, it’s difficult to predict the physical and chemical properties of the compound. As an organic compound, it would likely be a solid or liquid at room temperature, and its solubility, melting point, boiling point, etc. would depend on its exact structure.Applications De Recherche Scientifique

Heterocyclic Synthesis

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is utilized in the synthesis of diverse heterocyclic compounds. For example, it serves as a precursor in the preparation of azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These syntheses can be achieved through conventional heat or microwave irradiation, indicating the compound's versatility in heterocyclic chemistry (Al-Shiekh et al., 2004).

Biological Evaluation

Research has also explored the biological evaluation of derivatives synthesized from N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide. For instance, benzenesulfonamide derivatives have been synthesized and tested for in vitro antitumor activity against HepG2 and MCF-7 cell lines. The studies included comprehensive theoretical and experimental mechanical studies, demonstrating the compound's potential in developing novel therapeutic agents (Fahim & Shalaby, 2019).

Anticonvulsant Activity

Additionally, alkanamide derivatives bearing heterocyclic rings such as pyrazole have been synthesized and evaluated for their anticonvulsant activity. This demonstrates the compound's role in generating potential anticonvulsant medications (Tarikogullari et al., 2010).

Antipsychotic Potential

The compound has also been implicated in the synthesis of potential antipsychotic agents. Research has shown that certain derivatives can reduce spontaneous locomotion in mice without causing ataxia and do not interact with D2 dopamine receptors, which is a common mechanism for clinically available antipsychotic agents (Wise et al., 1987).

Safety And Hazards

The safety and hazards of the compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Future research on this compound could involve determining its exact structure, synthesizing it, studying its reactivity, and testing its biological activity. This would provide more information on its potential uses and risks.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could be different. For accurate information, experimental data and studies on the specific compound are needed.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11(10-20-13(3)9-12(2)19-20)17(22)18-16-7-5-15(6-8-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWMFBAVBBZUNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)

![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)

![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)

![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)

![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)